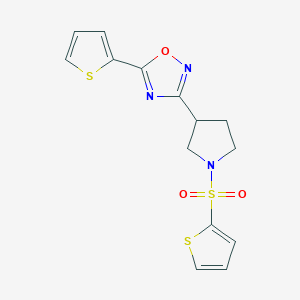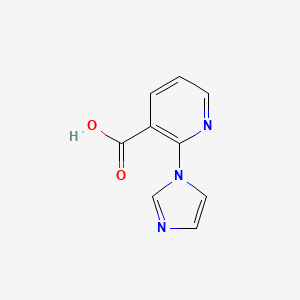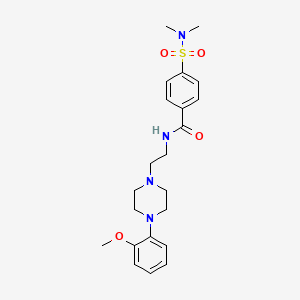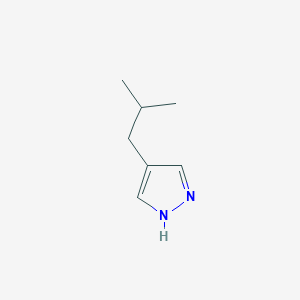
5-(Thiophen-2-yl)-3-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Thiophen-2-yl)-3-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole is a compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a heterocyclic organic molecule that contains a pyrrolidine ring, an oxadiazole ring, and two thiophene rings. The synthesis of this compound has been extensively studied, and several methods have been developed for its preparation.
Aplicaciones Científicas De Investigación
1. Antitubercular Activity
A study by Joshi et al. (2015) explored the synthesis of various oxadiazole derivatives as potential antitubercular agents. The research demonstrated that these compounds, including structures similar to 5-(thiophen-2-yl)-3-(1-(thiophen-2-ylsulfonyl)pyrrolidin-3-yl)-1,2,4-oxadiazole, showed moderate to good antitubercular activity.
2. Anticancer Potential
The work by Zhang et al. (2005) identified a 5-aryl-1,2,4-oxadiazole derivative as a novel apoptosis inducer and potential anticancer agent. This study suggests the potential use of similar oxadiazole compounds in cancer research.
3. Cholinesterase Inhibition
Research by Pflégr et al. (2022) investigated 5-aryl-1,3,4-oxadiazoles as potential inhibitors of acetylcholinesterase and butyrylcholinesterase. These compounds could be relevant for treating conditions like dementias and myasthenia gravis.
4. Antimicrobial Activity
Krolenko et al. (2016) Krolenko et al. (2016) and Krolenko et al. (2016) synthesized oxadiazole derivatives with significant antimicrobial activity, indicating the potential of such compounds in the development of new antimicrobials.
5. Organic Light-Emitting Diodes (OLEDs)
Shih et al. (2015) Shih et al. (2015) used oxadiazole derivatives in the development of materials for blue, green, and red phosphorescent OLEDs, demonstrating the electronic applications of these compounds.
6. Corrosion Inhibition
A study by Ammal et al. (2018) investigated the use of 1,3,4-oxadiazole derivatives as corrosion inhibitors for mild steel in sulfuric acid, showcasing their potential in material science.
7. Photovoltaic Application
Zhu et al. (2015) Zhu et al. (2015) incorporated an electron-deficient heterocycle 1,3,4-oxadiazole into a polymer for low-bandgap photovoltaic applications, highlighting the role of oxadiazole structures in renewable energy technology.
8. Nonlinear Optical Properties
Poornesh et al. (2010) Poornesh et al. (2010) explored the nonlinear optical properties of a thiophene-based conjugated polymer, including 1,3,4-oxadiazole units, for potential applications in optical power limiting.
Propiedades
IUPAC Name |
5-thiophen-2-yl-3-(1-thiophen-2-ylsulfonylpyrrolidin-3-yl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3S3/c18-23(19,12-4-2-8-22-12)17-6-5-10(9-17)13-15-14(20-16-13)11-3-1-7-21-11/h1-4,7-8,10H,5-6,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDRQDSJQINSOSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=NOC(=N2)C3=CC=CS3)S(=O)(=O)C4=CC=CS4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-(3-fluorophenyl)-9-methyl-4-((pyridin-4-ylmethyl)thio)-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-6-yl)methanol](/img/structure/B2825804.png)


![N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-methyl-3-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B2825808.png)
![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]-4-methylbenzenesulfonamide](/img/structure/B2825809.png)


![2,4-dimethoxy-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzamide](/img/structure/B2825815.png)
![6-fluoro-1,3-bis(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2825819.png)


![N-benzyl-2-({[3-(methylsulfanyl)phenyl]carbamoyl}methyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyridine-6-carboxamide](/img/structure/B2825825.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,3,5,6-tetramethylbenzenesulfonamide](/img/structure/B2825826.png)
![N-benzyl-2-[(5-{[(4,6-diaminopyrimidin-2-yl)sulfanyl]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B2825827.png)